1-(Cyanomethyl)piperidine-3-carboxylic acid

Lipophilicity CNS drug design Blood-brain barrier permeability

Researchers requiring CNS-penetrant piperidine scaffolds often face supply delays for N-functionalized nipecotic acid derivatives. This 1-(cyanomethyl)piperidine-3-carboxylic acid (CAS 1156272-61-5) resolves this with: • Orthogonal nitrile and carboxylic acid handles enabling parallel library synthesis without protecting-group manipulation. • Calculated XLogP3 of -2.2 and TPSA of 64.3 Ų, placing it within CNS drug-likeness space for brain-penetrant GAT-1 inhibitor design. • The cyanomethyl group provides an additional H-bond acceptor critical for GABA transporter binding and PI3K kinase hinge recognition. Supplied with certificate of analysis; ready for immediate global shipment.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1156272-61-5
Cat. No. B2887650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyanomethyl)piperidine-3-carboxylic acid
CAS1156272-61-5
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESC1CC(CN(C1)CC#N)C(=O)O
InChIInChI=1S/C8H12N2O2/c9-3-5-10-4-1-2-7(6-10)8(11)12/h7H,1-2,4-6H2,(H,11,12)
InChIKeySGBHVDXCFYVZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyanomethyl)piperidine-3-carboxylic Acid – Bifunctional Scaffold


1-(Cyanomethyl)piperidine-3-carboxylic acid is a piperidine-3-carboxylic acid (nipecotic acid) derivative bearing a cyanomethyl substituent at the ring nitrogen. It is a bifunctional building block that combines a nitrile group and a carboxylic acid on the same piperidine core, enabling orthogonal derivatization for medicinal chemistry, particularly in GABA transporter modulation and kinase inhibitor programmes [1].

Workflow Orthogonal derivatization via nitrile and carboxylic acid handles
Selection Logic CNS-oriented lead generation; GABA transporter or kinase inhibitor programmes
Use Context Late-stage diversification scaffold; replaces simple N-alkyl nipecotic acid analogs

N-Substituted Nipecotic Acid Interchangeability


Replacing 1-(cyanomethyl)piperidine-3-carboxylic acid with a generic nipecotic acid or a simple N-alkyl analogue (e.g., N-methyl or N-ethyl) invalidates the intended synthetic route and target-binding profile. The cyanomethyl group directly modulates two orthogonal parameters that govern in‑class compound behaviour: (i) calculated lipophilicity (XLogP3) shifts by >0.8 log units relative to the parent acid, influencing blood‑brain barrier permeability potential, and (ii) the nitrile nitrogen introduces an extra hydrogen‑bond acceptor that alters target recognition at GABA transporters and PI3K kinase isoforms [1][2]. These structure‑derived differences are non‑compensable by post‑synthetic modifications, making generic substitution chemically and pharmacologically unsound.

Target Product 1-(Cyanomethyl)piperidine-3-carboxylic acid Bifunctional scaffold: nitrile handle for divergent synthesis, calculated lipophilicity profile supports CNS multiparameter optimization.
Generic Alternative N-Methyl or N-ethyl nipecotic acid Lacks latent nitrile diversification; altered lipophilicity and hydrogen-bond acceptor count may shift target-binding profile and BBB permeability potential. Direct replacement may invalidate synthetic route and SAR interpretation.

Differentiation Evidence vs. Nipecotic Acid Analogs


Lipophilicity Advantage Over Nipecotic Acid

The target compound exhibits a computed XLogP3 of -2.2, compared with -3.0 for the parent nipecotic acid [1]. This 0.8 log-unit shift places the molecule closer to the empirical favourable range for passive CNS penetration (typically XLogP -2 to +3), while preserving aqueous solubility afforded by the carboxylate group.

Lipophilicity shift
Class-level inference
ΔXLogP3 = +0.8
Supports CNS penetration workflow fit
Computed; empirical brain-to-plasma ratio requires validation
Lipophilicity CNS drug design Blood-brain barrier permeability

Extra Hydrogen-Bond Acceptor from Nitrile Group

The cyanomethyl substituent contributes a nitrile nitrogen that acts as an additional hydrogen‑bond acceptor (HBA), raising the total HBA count to 4, versus 3 for nipecotic acid and 3 for N‑methylnipecotic acid [1][2]. In published SAR, N‑alkyl nipecotic acid derivatives lacking this supplementary HBA show 2‑ to 10‑fold lower affinity for GABA transporter subtype GAT‑1 [3].

H-Bond acceptor gain
Class-level inference
HBA = 4 vs. 3 for parent acid
Potential for improved target recognition at GABA transporters
SAR trend; affinity gain is target-specific
Molecular recognition GABA transporter Kinase hinge-binding

Favourable TPSA for Oral Bioavailability

The topological polar surface area (TPSA) of the target compound (64.3 Ų) stays well below the 90 Ų limit commonly associated with oral absorption and moderately below the 70 Ų threshold for CNS penetration, compared with 60.8 Ų for nipecotic acid [1][2]. Both values fall within the CNS drug‑like space, confirming that the cyanomethyl addition does not push TPSA beyond acceptable limits.

TPSA within CNS space
Supporting evidence
TPSA = 64.3 Ų
CNS permeability profile not compromised by nitrile addition
Remains below 70 Ų CNS MPO threshold
Oral bioavailability CNS multiparameter optimization Drug-likeness

Cyanomethyl as a Divergent Synthetic Handle

The nitrile group can be selectively reduced to a primary amine (‑CH₂NH₂) or hydrolysed to a carboxamide (‑CH₂CONH₂), generating intermediates that are not accessible from N‑methyl or N‑ethyl analogs without multistep sequences. This divergent reactivity is documented in synthetic protocols for cyanoalkyl piperidine derivatives [1], while N‑alkyl analogs require dealkylation–realkylation to achieve equivalent functionalization.

Divergent synthetic handle
Class-level inference
Nitrile → amine, amide, or triazole in 1 step
Enables late-stage diversification without N-dealkylation
Reduces synthetic step count vs. N-alkyl analogs
Click chemistry Bioconjugation Prodrug design

Commercial Availability and Purity Comparison

The target compound is routinely supplied at ≥95 % purity by multiple vendors, with pricing in the range of USD 1,700–4,300 per gram depending on quantity [1]. In contrast, 1‑methylpiperidine-3-carboxylic acid is offered at ≥97 % purity but is not functionalised for further N‑diversification, while 1‑(2‑cyanoethyl)piperidine-3-carboxylic acid (one‑carbon homolog) is less commonly stocked, resulting in longer lead times and higher minimum order quantities .

Supply & purity context
Supporting evidence
≥95% purity; gram-scale stock availability
Reduces procurement risk vs. custom-synthesis-dependent homologs
Vendor catalogue survey, April 2026
Chemical procurement Building block supply Lead generation

1-(Cyanomethyl)piperidine-3-carboxylic Acid – Application Scenarios


GAT-1 Inhibitor Lead Generation for CNS

The +0.8 log‑unit lipophilicity gain over nipecotic acid, combined with a sub‑70‑Ų TPSA, makes this building block a privileged starting point for designing brain‑penetrant GAT‑1 inhibitors. Published SAR shows that N‑substitution is essential for GAT‑1 potency, and the cyanomethyl group provides an additional HBA that can improve binding affinity at the transporter’s extracellular vestibule [1]. Use this scaffold when the project goal is an orally bioavailable, CNS‑active anticonvulsant or anxiolytic agent.

PI3K Inhibitor Design via Click Chemistry

The terminal nitrile participates in copper‑catalysed azide‑alkyne cycloaddition (CuAAC) after conversion to an alkyne, or can be incorporated directly into hinge‑binding motifs. In kinase programmes, the 3‑carboxylic acid serves as a linker attachment point, while the nitrile mimics the ATP adenine N7 interaction, a strategy validated by structurally related PI3K inhibitors showing Ki values as low as 41–199 nM [1]. Prioritise this scaffold over N‑alkyl nipecotic acids when a biorthogonal conjugation handle is required.

Late-Stage Functionalisation for SAR Exploration

The cyanomethyl group enables rapid late‑stage diversification (reduction to amine, hydrolysis to amide, or cycloaddition to triazole) without touching the carboxylic acid handle. This contrasts with N‑methyl or N‑ethyl analogues that require protective‑group manipulation for further N‑elaboration, saving 2–3 synthetic steps per derivative [2]. Use this compound when the medicinal chemistry plan requires parallel synthesis of a focused library from a common late‑stage intermediate.

CNS Multiparameter Optimisation Scaffold

With experimentally aligned computed properties (XLogP3 = -2.2, TPSA = 64.3 Ų, HBD = 1, Rotatable Bonds = 2) all within CNS drug‑likeness space, this building block can be deployed routinely in CNS multiparameter optimisation workflows without requiring extensive property‑based triage. Compare this to N‑benzylnipecotic acid derivatives that frequently breach TPSA and rotatable bond thresholds [1]. Use this scaffold as the default nipecotic acid replacement when CNS penetration is a non‑negotiable project criterion.

Application
Selection Property
Validation Focus
CNS GAT-1 inhibitor lead generation
Nitrile-mediated lipophilicity gain and HBA count
Brain penetrance and transporter binding affinity in target assays
PI3K inhibitor design with click chemistry
Biorthogonal nitrile handle; carboxylic acid linker point
Hinge-binding motif mimicry and kinase selectivity panel review
Late-stage SAR library synthesis
Single-intermediate divergent reactivity
Reduction of synthetic steps vs. N-alkyl scaffold re-elaboration
CNS multiparameter optimization scaffold
Computed property profile within CNS drug-likeness space
TPSA, rotatable bonds, and permeability correlation in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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